molecular formula C13H13F3N4O2S B6933463 N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

Cat. No.: B6933463
M. Wt: 346.33 g/mol
InChI Key: YXFXVMSPKLNLEE-UHFFFAOYSA-N
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Description

N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is a synthetic compound known for its complex structure and potential applications in various scientific fields. The compound contains a trifluoromethyl group and a 1,3-thiazol-2-yl group, making it of significant interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2S/c1-12(2,11-17-8(6-23-11)13(14,15)16)18-10(21)7-5-9-20(19-7)3-4-22-9/h5-6H,3-4H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFXVMSPKLNLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CS1)C(F)(F)F)NC(=O)C2=NN3CCOC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide typically involves the following steps:

  • Formation of the 1,3-Thiazole Ring: : The synthesis begins with the formation of the 1,3-thiazole ring. A common method involves the reaction of a halide compound with thioamide under basic conditions.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethanesulfonic acid derivatives. These reactions often require a strong base and a suitable solvent.

  • Formation of the Dihydropyrazolo[5,1-b][1,3]oxazole Ring: : The next step is the cyclization to form the dihydropyrazolo[5,1-b][1,3]oxazole ring. This can be achieved through a condensation reaction involving a hydrazine derivative and an appropriate ketone.

  • Final Coupling and Carboxamide Formation: : The final step involves coupling the intermediate compounds and forming the carboxamide group. This can be accomplished using a coupling agent such as EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production methods may vary but typically involve optimization of the above synthetic routes to enhance yield and purity. High-throughput methods and continuous flow chemistry are often employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.

  • Substitution: : The compound can participate in substitution reactions, where various substituents on the aromatic rings or heterocycles are replaced using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, peracids

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Halides, nucleophiles

Major Products

The products of these reactions vary depending on the starting materials and conditions but often include oxidized or reduced derivatives and substituted analogs of the original compound.

Scientific Research Applications

N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide has various applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis to create more complex molecules.

  • Biology: : Employed in the study of enzyme inhibition and protein interactions.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

  • Industry: : Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets:

  • Molecular Targets: : Typically involves binding to enzymes or receptors, affecting their activity.

  • Pathways Involved: : Can modulate various biochemical pathways, such as signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]carboxamide: : Similar in structure but with different substitutions, leading to variations in activity and applications.

  • N-[2-[4-(methyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide: : Lacks the trifluoromethyl group, affecting its chemical properties and reactivity.

  • N-[2-[4-(chloromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide: : Contains a chloromethyl group instead of trifluoromethyl, leading to different chemical behavior.

Uniqueness

What sets N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities not found in similar compounds. This makes it a valuable compound for research and application in various fields.

There you go! A detailed dive into the fascinating world of this compound. Which aspect did you find most interesting?

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